molecular formula C15H13N B14290455 (E)-1-(2-Ethenylphenyl)-N-phenylmethanimine CAS No. 128371-20-0

(E)-1-(2-Ethenylphenyl)-N-phenylmethanimine

Cat. No.: B14290455
CAS No.: 128371-20-0
M. Wt: 207.27 g/mol
InChI Key: VMTHNMFEDXXPGI-UHFFFAOYSA-N
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Description

(E)-1-(2-Ethenylphenyl)-N-phenylmethanimine is an organic compound characterized by the presence of an ethenyl group attached to a phenyl ring and a methanimine group bonded to another phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(2-Ethenylphenyl)-N-phenylmethanimine typically involves the reaction of 2-ethenylphenylamine with benzaldehyde under specific conditions. The reaction is carried out in the presence of a suitable catalyst, such as an acid or base, to facilitate the formation of the imine bond. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification and isolation of the compound to achieve the desired purity and yield. Advanced techniques like distillation, crystallization, and chromatography may be employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(2-Ethenylphenyl)-N-phenylmethanimine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

(E)-1-(2-Ethenylphenyl)-N-phenylmethanimine has several applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-1-(2-Ethenylphenyl)-N-phenylmethanimine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (E)-N-[1-(2-ethenylphenyl)ethylidene]hydroxylamine
  • N-(2-ethenylphenyl)-4-methyl-N-[(E)-prop-1-enyl]benzenesulfonamide

Uniqueness

(E)-1-(2-Ethenylphenyl)-N-phenylmethanimine is unique due to its specific structural features, such as the presence of both an ethenyl group and a methanimine group attached to phenyl rings. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

128371-20-0

Molecular Formula

C15H13N

Molecular Weight

207.27 g/mol

IUPAC Name

1-(2-ethenylphenyl)-N-phenylmethanimine

InChI

InChI=1S/C15H13N/c1-2-13-8-6-7-9-14(13)12-16-15-10-4-3-5-11-15/h2-12H,1H2

InChI Key

VMTHNMFEDXXPGI-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC=CC=C1C=NC2=CC=CC=C2

Origin of Product

United States

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